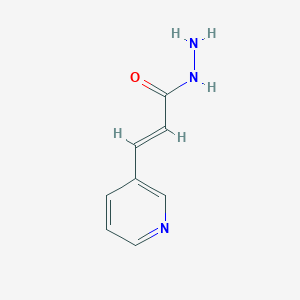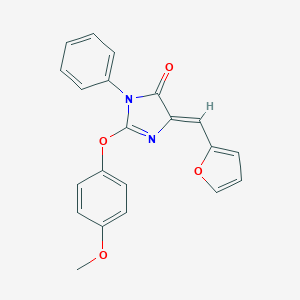
3-(3-Pyridinyl)acrylohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyridinyl)acrylohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative of 3-(3-pyridinyl) acrylic acid and has a molecular weight of 198.2 g/mol.
Mécanisme D'action
The mechanism of action of 3-(3-pyridinyl)acrylohydrazide is not fully understood. However, researchers have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. The compound may also inhibit the activity of enzymes that are essential for cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce DNA damage in cancer cells, which can lead to cell death. Additionally, the compound has been shown to inhibit the activity of enzymes that are essential for bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-pyridinyl)acrylohydrazide is its potential as a therapeutic agent for cancer and infectious diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the compound's toxicity profile and potential side effects.
Orientations Futures
There are several future directions for research on 3-(3-pyridinyl)acrylohydrazide. One area of research is the development of new analogs of the compound with improved efficacy and reduced toxicity. Additionally, researchers can investigate the compound's potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, researchers can investigate the compound's potential as a chemical tool for studying biological processes such as cell signaling and gene expression.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of science. The compound has shown promising results in preclinical studies as a therapeutic agent for cancer and infectious diseases. Further research is needed to determine the compound's efficacy in clinical trials and its potential as a chemical tool for studying biological processes.
Méthodes De Synthèse
The synthesis of 3-(3-pyridinyl)acrylohydrazide involves the reaction of 3-(3-pyridinyl) acrylic acid with hydrazine hydrate. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that can be purified by recrystallization.
Applications De Recherche Scientifique
3-(3-Pyridinyl)acrylohydrazide has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have investigated the compound's potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, the compound has been studied for its potential as an antibacterial and antifungal agent.
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
(E)-3-pyridin-3-ylprop-2-enehydrazide |
InChI |
InChI=1S/C8H9N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-6H,9H2,(H,11,12)/b4-3+ |
Clé InChI |
PZUAEBAFVROGMX-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=C/C(=O)NN |
SMILES |
C1=CC(=CN=C1)C=CC(=O)NN |
SMILES canonique |
C1=CC(=CN=C1)C=CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![4-({4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295884.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)

